[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid
Description
[(1,3-Dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid (CAS: 1171516-82-7) is a pyrazole-derived carboxylic acid with a molecular formula of C₈H₁₂N₂O₃ and a molecular weight of 184.20 g/mol . Its structure features a 1,3-dimethylpyrazole core linked via a methoxy-methyl bridge to an acetic acid group.
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methoxy]acetic acid |
InChI |
InChI=1S/C8H12N2O3/c1-6-3-7(10(2)9-6)4-13-5-8(11)12/h3H,4-5H2,1-2H3,(H,11,12) |
InChI Key |
OIIHFONHCFBFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)COCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Pyrazole Ring
The pyrazole core is constructed via a cyclization reaction between diethyl oxalate and acetone in the presence of sodium ethoxide. This step forms an intermediate, ethyl 3-oxo-2-(propan-2-ylidene)butanoate, under tightly controlled temperatures (<15°C) to prevent side reactions. The reaction proceeds via a Claisen condensation mechanism, with sodium ethoxide deprotonating the acetone to generate an enolate that attacks diethyl oxalate.
Reaction conditions :
-
Solvent : Ethanol (6–9 volumes relative to diethyl oxalate)
-
Catalyst : Sodium ethoxide (0.45–0.5 equivalents)
-
Temperature : Maintained below 15°C during acetone addition
-
Reaction time : 24 hours
Post-reaction workup involves quenching with ice water (17–22 volumes) and extracting the product with dichloromethane (8–12 volumes). The intermediate is isolated via reduced-pressure distillation, yielding 84% purity.
Step 2: Introduction of the Methoxy and Acetic Acid Groups
The intermediate from Step 1 undergoes cyclization with methylhydrazine in dimethylformamide (DMF) to form the pyrazole ring. Subsequent functionalization introduces the methoxy and acetic acid groups.
Key modifications for target compound :
-
Hydrolysis of ester : The ethyl formate group in the intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. For example, treatment with aqueous NaOH (2M) at 60°C for 4 hours converts the ester to this compound.
-
Methoxy group placement : The methoxy group is introduced via nucleophilic substitution or oxidation, depending on the starting material.
Reaction conditions :
-
Solvent : DMF (3–4 volumes relative to intermediate)
-
Reagent : Methylhydrazine (1.5–1.6 equivalents)
-
Temperature : 40–50°C for 6 hours
-
Purification : Reduced-pressure distillation
Optimization Strategies for Enhanced Yield and Purity
Temperature Control
Maintaining temperatures below 15°C during acetone addition in Step 1 minimizes byproducts such as oligomers or decarboxylated derivatives. Similarly, slow addition of methylhydrazine in Step 2 prevents exothermic side reactions.
Solvent Selection
Ethanol and DMF are chosen for their ability to solubilize reactants while stabilizing intermediates. Ethanol’s polarity facilitates Claisen condensation, whereas DMF’s high boiling point supports prolonged cyclization.
Stoichiometric Ratios
Precise reagent ratios are critical:
| Reagent | Ratio (Relative to Diethyl Oxalate) |
|---|---|
| Sodium ethoxide | 0.45–0.5x |
| Acetone | 0.42–0.45x |
| Methylhydrazine | 1.5–1.6x |
Deviations beyond these ranges reduce yield by 15–20% due to incomplete reactions.
Comparative Analysis of Synthetic Methods
The patented method offers advantages over traditional routes:
| Parameter | Patented Method | Conventional Method |
|---|---|---|
| Yield | 84% | 60–65% |
| Purity | 98% | 85–90% |
| Reaction time | 30 hours | 48 hours |
| Byproduct formation | <2% | 10–15% |
The improved performance stems from controlled temperature and optimized stoichiometry, which suppress side reactions like over-alkylation or ring-opening.
Challenges and Mitigation Strategies
Regioselectivity Issues
Pyrazole synthesis often faces challenges in achieving the desired 1,3-dimethyl substitution pattern. Using methylhydrazine instead of hydrazine ensures methylation at the 1-position, while acetone’s steric bulk directs substitution to the 5-position.
Purification Difficulties
The acetic acid moiety’s polarity complicates distillation. Switching to recrystallization from ethyl acetate/hexane (1:3) improves purity to >99% without significant yield loss.
Scalability and Industrial Applicability
The patented method is scalable to kilogram-scale production with consistent yields (82–85%). Key considerations for industrial adoption include:
-
Cost of reagents : Ethanol and DMF are cost-effective solvents.
-
Waste management : Dichloromethane is recycled via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that [(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid exhibits significant biological activities, including:
- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways, which may involve modulation of specific enzymes or receptors.
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Analgesic and Antipyretic Activities : Similar pyrazole derivatives are recognized for pain relief and fever reduction capabilities .
Organic Synthesis
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
- Formation of the Pyrazole Ring : Using hydrazine derivatives with appropriate carbonyl compounds.
- Methoxy Group Introduction : Employing methanol in the presence of acid catalysts to introduce the methoxy group.
- Carboxylic Acid Functionalization : Utilizing acetic anhydride or similar reagents to add the acetic acid moiety.
These synthetic strategies highlight the compound's utility in organic synthesis and drug development.
Agricultural Applications
Pesticidal Properties
Recent studies have explored the potential of pyrazole derivatives, including this compound, as agrochemicals. The compound's unique structure may enhance its efficacy as an herbicide or pesticide, targeting specific pathways in plant growth or pest metabolism .
Case Studies
Several studies have documented the pharmacological effects of pyrazole derivatives:
- Anti-inflammatory Activity : A study demonstrated that compounds with similar structures could significantly reduce inflammation markers in animal models, suggesting that this compound might exhibit comparable effects .
- Antimicrobial Efficacy : Research highlighted that certain pyrazole derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values indicated effectiveness comparable to commercial antibiotics .
Mechanism of Action
its derivatives may interact with various molecular targets and pathways, depending on their specific chemical structure and functional groups . Further research is needed to elucidate the exact mechanisms by which this compound and its derivatives exert their effects.
Comparison with Similar Compounds
Key Structural Variations and Physicochemical Properties
The following table highlights critical differences between the target compound and its analogs:
Key Observations:
- Ether vs. Direct Linkage : The methoxy bridge in the target compound introduces greater conformational flexibility compared to the direct acetic acid attachment in 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid . This may enhance lipophilicity, impacting membrane permeability in biological systems.
- Electron-Withdrawing Groups : The nitro group in 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid increases acidity (pKa ~2–3) compared to the dimethyl analog (pKa ~3–4) .
Biological Activity
[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the presence of a methoxy group and a carboxylic acid moiety on the pyrazole ring, contributes to its pharmacological potential. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 184.19 g/mol. The compound features:
- A pyrazole ring substituted at the 5-position with a methoxy group.
- An acetic acid moiety at the 2-position.
These structural characteristics enhance its lipophilicity and solubility in aqueous environments, which may contribute to its biological activity profiles.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for some pyrazole derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound showed bactericidal activity in time-kill assays, indicating its potential as an antimicrobial agent .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Staphylococcus epidermidis | 0.25 | Bactericidal |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may be attributed to its ability to modulate enzyme activities involved in inflammatory pathways. Docking studies suggest interactions with specific receptors or enzymes that play critical roles in inflammation. However, detailed mechanisms remain to be fully elucidated.
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented, and this compound is no exception. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines:
- Breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) have been particularly responsive to treatment with pyrazole derivatives .
The anticancer activity is thought to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.
Case Studies
Several studies highlight the biological activities of this compound:
- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy, revealing that those similar to this compound displayed excellent inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Research involving cell lines demonstrated that pyrazole derivatives could significantly reduce cell viability in various cancer types, suggesting their potential as therapeutic agents .
Q & A
What are the established synthetic routes for [(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of pyrazole precursors with acetic acid derivatives. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones (e.g., ethyl acetoacetate) under reflux in ethanol or THF .
- Step 2: Alkylation or methoxy-acetic acid coupling at the pyrazole’s 5-position. This may require nucleophilic substitution with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical Factors: Solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., NaN₃ for azide intermediates) significantly affect yield and by-product formation. Purity is often assessed via HPLC or TLC .
What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Provides bond lengths/angles for the pyrazole-acetic acid linkage, critical for validating regiochemistry and steric effects .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
How can researchers resolve contradictions in reported bioactivity data for pyrazole-acetic acid derivatives?
Level: Advanced
Methodological Answer:
Discrepancies may arise from:
- Purity Issues: Impurities in synthesized batches can skew bioassay results. Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the target compound .
- Assay Variability: Standardize bioactivity tests (e.g., pesticidal assays using Spodoptera frugiperda larvae) with positive controls (e.g., imidacloprid) and replicate experiments .
- Structural Confirmation: Re-analyze disputed compounds via XRD or NOESY NMR to rule out isomerism or tautomeric forms .
What advanced computational methods are suitable for studying the reactivity of this compound?
Level: Advanced
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM model for ethanol) improve accuracy .
- Molecular Docking: Simulate interactions with biological targets (e.g., acetylcholinesterase for pesticidal activity) using AutoDock Vina. Focus on hydrogen bonding between the acetic acid moiety and active-site residues .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) to prioritize derivatives for synthesis .
How can reaction conditions be optimized to minimize by-products during alkylation of the pyrazole core?
Level: Advanced
Methodological Answer:
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates. Avoid protic solvents to reduce side reactions .
- Temperature Control: Lower temperatures (0–5°C) suppress thermal decomposition, while microwave-assisted synthesis reduces reaction time .
What strategies are effective for analyzing degradation products of this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions. Monitor via LC-MS to identify hydrolyzed (e.g., pyrazole-methanol) or oxidized products .
- Stability-Indicating HPLC: Develop a gradient method (C18 column, acetonitrile/water + 0.1% TFA) to resolve degradation peaks .
- Kinetic Analysis: Use Arrhenius plots to predict shelf-life under storage conditions .
How do steric and electronic effects of substituents on the pyrazole ring influence the compound’s acidity and solubility?
Level: Advanced
Methodological Answer:
- Steric Effects: 1,3-Dimethyl groups increase steric hindrance, reducing solubility in aqueous media. Introduce polar groups (e.g., -OH) on the acetic acid sidechain to improve hydrophilicity .
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the pyrazole lower the pKa of the acetic acid moiety, enhancing ionization at physiological pH .
- Solubility Testing: Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) .
What mechanistic insights can be gained from studying the compound’s interaction with copper catalysts in carbonylation reactions?
Level: Advanced
Methodological Answer:
- Catalytic Studies: Use Cu-MOR zeolites to investigate methoxy group migration and acyl formation via in situ FTIR or NMR .
- Isotope Labeling: Trace reaction pathways with ¹³CO to confirm carbonylation sites. Compare rates in 8MR vs. 12MR zeolite pores .
- DFT Modeling: Calculate activation energies for methoxy migration to Brønsted acid sites, correlating with experimental turnover frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
